Sulfuro de diisoamilo borano

Descripción general

Descripción

Borane Diisoamyl Sulfide is a chemical compound formed by the complexation of borane (BH₃) with diisoamyl sulfide. This compound is known for its stability and utility in various chemical reactions, particularly in hydroboration processes. Borane Diisoamyl Sulfide is a promising borane carrier due to its mild, ethereal aroma and economical synthesis .

Aplicaciones Científicas De Investigación

Key Applications

-

Hydroboration Reactions

- Borane diisoamyl sulfide is primarily used in hydroboration reactions, where it reacts with alkenes and alkynes to form organoborane intermediates. This process is crucial for subsequent transformations in organic synthesis and occurs via an anti-Markovnikov addition mechanism.

- Selective Reductions

-

Asymmetric Synthesis

- Ongoing research highlights the potential of borane diisoamyl sulfide in asymmetric synthesis when combined with chiral catalysts. This application is significant for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

- Synthesis of Organoboranes

Safety Considerations

Due to its high reactivity, strict safety protocols are necessary when handling borane diisoamyl sulfide. It poses significant hazards, including flammability and toxicity, necessitating careful storage and usage practices in laboratory environments .

Case Study 1: Hydroboration of Alkenes

A study demonstrated the effectiveness of borane diisoamyl sulfide in hydroborating various alkenes to yield organoborane intermediates efficiently. The results indicated that the use of this compound significantly reduced side products compared to traditional borane reagents.

Case Study 2: Asymmetric Synthesis

Research involving chiral catalysts showed that borane diisoamyl sulfide could be employed effectively to achieve high enantiomeric excess in the synthesis of chiral alcohols from prochiral substrates. This finding underscores its potential role in pharmaceutical applications.

Comparison with Other Boranes

The following table summarizes the characteristics and applications of borane diisoamyl sulfide compared to other common boranes:

| Compound Name | Formula | Key Characteristics | Applications |

|---|---|---|---|

| Borane Diisoamyl Sulfide | C10H23BS | Stable at room temperature; effective reducing agent | Hydroboration, asymmetric synthesis |

| Borane Dimethyl Sulfide | C2H9BS | Less stable; widely used but more reactive | Hydroboration |

| Borane-Tetrahydrofuran | C4H10B | Requires sodium borohydride for stabilization | General reductions |

| Boron Trifluoride | BF3 | Strong Lewis acid; lacks reducing properties | Catalysis |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Borane Diisoamyl Sulfide can be synthesized by reacting borane with diisoamyl sulfide under controlled conditions. The reaction typically involves the use of borane-methyl sulfide complex or borane-tetrahydrofuran complex as a borane source. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent .

Industrial Production Methods

In industrial settings, the production of Borane Diisoamyl Sulfide involves the large-scale reaction of borane with diisoamyl sulfide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions

Borane Diisoamyl Sulfide undergoes various types of chemical reactions, including:

Hydroboration: This reaction involves the addition of borane to alkenes or alkynes, resulting in the formation of organoboranes.

Oxidation: The hydroboration products can be oxidized to form alcohols or other functional groups.

Common Reagents and Conditions

Hydroboration: Typically carried out using borane-tetrahydrofuran complex or borane-methyl sulfide complex in an inert atmosphere.

Oxidation: Commonly performed using hydrogen peroxide and sodium hydroxide.

Reduction: Often involves the use of borane-dimethyl sulfide complex under continuous-flow conditions.

Major Products Formed

Hydroboration: Organoboranes

Oxidation: Alcohols

Reduction: Amines and alcohols

Mecanismo De Acción

The mechanism of action of Borane Diisoamyl Sulfide involves the complexation of borane with diisoamyl sulfide, which stabilizes the borane and enhances its reactivity. In hydroboration reactions, the borane moiety adds to the carbon-carbon double or triple bonds, forming organoboranes. The subsequent oxidation or reduction steps convert these intermediates into various functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Borane Dimethyl Sulfide: Another borane complex used in hydroboration and reduction reactions.

Borane Tetrahydrofuran Complex: A borane source commonly used in hydroboration reactions.

Disiamylborane: An organoborane used in selective hydroboration-oxidation reactions.

Uniqueness

Borane Diisoamyl Sulfide is unique due to its mild aroma, economical synthesis, and stability at room temperature. It offers advantages over other borane complexes, such as higher stability and ease of recovery from reaction mixtures .

Actividad Biológica

Borane diisoamyl sulfide (BDAIS), a compound characterized by its formula , has garnered attention in the scientific community due to its unique properties and applications in organic synthesis. This article delves into the biological activity of BDAIS, highlighting its reactivity, safety concerns, and potential applications in various fields.

Borane diisoamyl sulfide is primarily known for its role as a reducing agent in hydroboration reactions. Its high reactivity is attributed to the unsaturated boron center, which allows it to selectively reduce various organic and inorganic compounds. The compound acts as a stable adduct formed from diborane and diisoamyl sulfide, enhancing the stability and solubility of borane in different solvents .

Key Characteristics:

- High Reactivity: Acts as a potent reducing agent.

- Stability: More stable than other borane reagents like borane-tetrahydrofuran.

- Selective Reactivity: Facilitates asymmetric synthesis when combined with chiral catalysts.

In hydroboration reactions, BDAIS reacts with alkenes and alkynes. The dimethyl sulfide component dissociates to liberate diborane, which subsequently adds to unsaturated bonds in an anti-Markovnikov fashion. This process results in the formation of organoborane intermediates essential for subsequent transformations in organic synthesis .

Biological Applications

While primarily utilized in synthetic chemistry, research has indicated potential biological activities associated with BDAIS. The following table summarizes some of the notable biological activities linked to boron-containing compounds, including BDAIS:

Case Study 1: Hydroboration Efficiency

A study demonstrated that BDAIS significantly enhances the efficiency of hydroboration reactions compared to traditional methods. The presence of diisoamyl sulfide allows for selective transformations without significant side reactions, making it a preferred reagent in asymmetric synthesis.

Case Study 2: Safety Protocols

Due to its high reactivity, strict safety protocols are necessary when handling BDAIS. Research has highlighted incidents where improper handling led to hazardous situations, emphasizing the need for controlled laboratory environments .

Propiedades

InChI |

InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVWVIORQZOVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

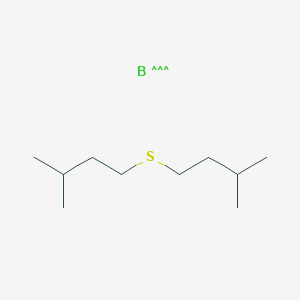

[B].CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465395 | |

| Record name | Borane Diisoamyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183118-10-7 | |

| Record name | Borane Diisoamyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.